![molecular formula C6H10O3 B14743790 7,8,9-Trioxabicyclo[4.2.1]nonane CAS No. 284-22-0](/img/structure/B14743790.png)
7,8,9-Trioxabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9-Trioxabicyclo[4.2.1]nonane: is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.1418 g/mol It is characterized by its unique bicyclic structure, which includes three oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9-Trioxabicyclo[4.2.1]nonane typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of 1,5-cyclooctadiene and borane-methyl sulfide complex in a solvent such as 1,2-dimethoxyethane. The reaction is carried out under a nitrogen atmosphere to prevent oxidation, and the temperature is maintained between 50-60°C .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 7,8,9-Trioxabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxygen-containing functional groups.
Substitution: Substitution reactions can occur at specific positions within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic media can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry: 7,8,9-Trioxabicyclo[4.2.1]nonane is used as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have shown promise in biological applications, including as potential anticancer agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound and its derivatives are used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 7,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms. These interactions can lead to the formation of stable complexes with various substrates. The compound’s bicyclic structure allows it to fit into specific molecular environments, facilitating reactions that are otherwise challenging to achieve .
Comparación Con Compuestos Similares
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: Compared to these similar compounds, 7,8,9-Trioxabicyclo[4.2.1]nonane is unique due to its three oxygen atoms, which provide distinct reactivity and stability. The presence of oxygen atoms in the bicyclic structure enhances its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
284-22-0 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
7,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-4-6-7-5(3-1)8-9-6/h5-6H,1-4H2 |
Clave InChI |
HTGOQTRDXNHQJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2OC(C1)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)

![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
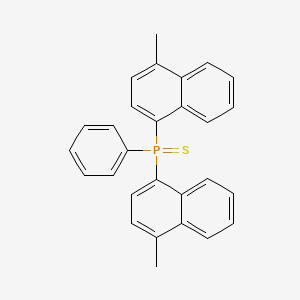
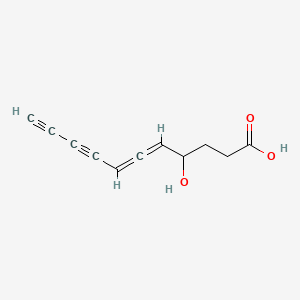
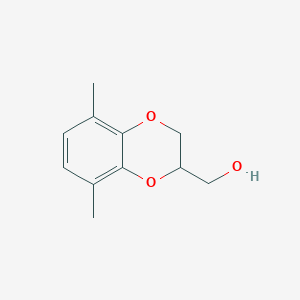
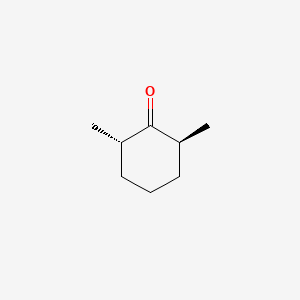
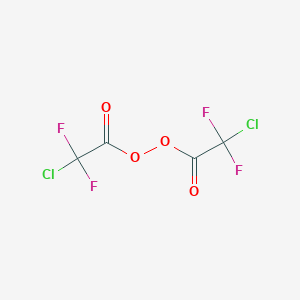
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
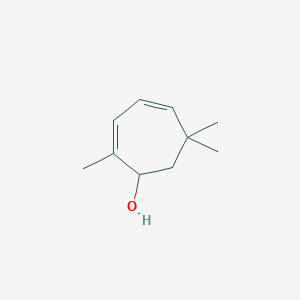
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
